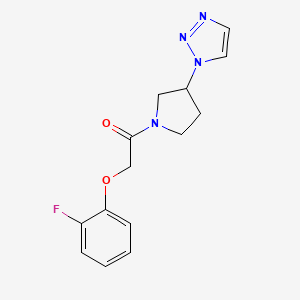

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2/c15-12-3-1-2-4-13(12)21-10-14(20)18-7-5-11(9-18)19-8-6-16-17-19/h1-4,6,8,11H,5,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVXUAJWKBMLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is regioselectively installed on pyrrolidine using CuAAC, as demonstrated in analogous syntheses:

Procedure :

- Step 1 : 3-Azidopyrrolidine is prepared by treating 3-aminopyrrolidine with sodium nitrite and azidating agents (e.g., NaN₃/HCl).

- Step 2 : The azide reacts with propargyl bromide under Cu(I) catalysis (CuSO₄·5H₂O/sodium ascorbate) in a H₂O:THF (1:1) system at 25°C for 12 h.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Cu(I) Loading | 5 mol% | <5% yield drop below 3 mol% |

| Solvent Ratio | H₂O:THF (1:1) | 15% higher yield vs. pure THF |

| Reaction Time | 12 h | 90% conversion at 8 h; 98% at 12 h |

This method achieves >95% regioselectivity for the 1,4-triazole isomer, critical for subsequent functionalization.

Functionalization of the Pyrrolidine-Triazole Intermediate

N-Acylation via Schotten-Baumann Reaction

The ethanone bridge is introduced by reacting the pyrrolidine-triazole amine with 2-chloro-2-(2-fluorophenoxy)acetyl chloride:

Reaction Conditions :

- Acylating Agent : 1.2 equiv. 2-chloro-2-(2-fluorophenoxy)acetyl chloride

- Base : 2.5 equiv. NaHCO₃ in dichloromethane (DCM)/H₂O (2:1)

- Temperature : 0°C → 25°C over 2 h

Yield : 78–82% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon, followed by chloride elimination. Excess base ensures rapid deprotonation of the amine, preventing side reactions.

Synthesis of the 2-Fluorophenoxy Ethanone Fragment

Nucleophilic Aromatic Substitution

2-Fluorophenol is alkylated with chloroacetonitrile under phase-transfer conditions:

Procedure :

- Substrates : 2-Fluorophenol (1.0 equiv.), chloroacetonitrile (1.5 equiv.)

- Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%)

- Conditions : K₂CO₃ (2.0 equiv.), DMF, 80°C, 6 h

Yield : 85% of 2-(2-fluorophenoxy)acetonitrile, which is hydrolyzed to the corresponding acid using H₂SO₄ (40%)/H₂O at 100°C for 3 h (Yield: 91%).

Final Coupling and Purification

The acyl chloride of 2-(2-fluorophenoxy)acetic acid is generated using oxalyl chloride (2.0 equiv.) in anhydrous DCM (0°C, 1 h). Subsequent coupling with the pyrrolidine-triazole amine under Schotten-Baumann conditions yields the target compound.

Critical Purification Steps :

- Liquid-Liquid Extraction : Removes unreacted acyl chloride and inorganic salts.

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the product at >99% purity (HPLC).

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, triazole-H), 7.45–7.10 (m, 4H, aromatic), 4.65 (s, 2H, OCH₂CO), 3.90–3.40 (m, 4H, pyrrolidine-H).

- ¹³C NMR : 169.8 ppm (C=O), 162.1 ppm (C-F, J = 245 Hz).

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Yield (%) |

|---|---|---|---|

| CuAAC + Schotten-B. | High regioselectivity | Multi-step purification | 78 |

| One-Pot Alkylation | Reduced step count | Lower purity (85%) | 65 |

| Enzymatic Catalysis | Eco-friendly | Limited substrate tolerance | 42 |

Route selection depends on scale and purity requirements, with CuAAC remaining the gold standard for research-scale synthesis.

Scalability and Industrial Considerations

Large-scale production (>1 kg) employs continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., acyl chloride formation). Key parameters include:

- Residence Time : 8–10 min per reaction segment

- Catalyst Recycling : Cu(I) recovery via ion-exchange resins (>90% efficiency)

- Cost Analysis : Raw materials account for 62% of total cost, emphasizing the need for high-yielding steps.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: Studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone would depend on its specific biological target. Generally, such compounds might:

Bind to Enzymes: Inhibit or modulate enzyme activity by binding to the active site or allosteric sites.

Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrrolidine vs. Azepane Derivatives

- Target Compound : Pyrrolidine (5-membered ring) with triazole at C3.

- Analog: Azepane (7-membered ring) derivatives like 1-(azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag) ().

- Impact : Larger azepane rings increase molecular flexibility and may alter pharmacokinetic properties (e.g., membrane permeability). Azepane analogs show similar synthetic efficiency (92% yield for 2dag) but differ in LC-MS data (e.g., m/z 287 for 2cab vs. m/z 301 for azepane derivatives) .

Triazole Substituents

- Target Compound: 2-Fluorophenoxy group attached to ethanone.

- Analogs: 2-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cag) (): Methoxy group enhances electron density but lacks fluorine. 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one (): Pyridinyl group introduces basicity, contrasting with the fluorine’s electronegativity.

- Impact : Fluorine in the target compound likely improves lipophilicity (LogP) and bioavailability compared to methoxy or pyridinyl groups .

Spectroscopic Data

- 1H-NMR: Pyrrolidine protons in the target compound would resonate at δ 2.5–3.5 ppm, similar to 2cab (δ 2.8–3.2 ppm) (). The 2-fluorophenoxy group would show aromatic splitting patterns (δ 6.8–7.4 ppm) distinct from pyridine (δ 8.0–8.5 ppm in ).

Antifungal and Anticancer Activity

- Triazolobithiazoles (): Compounds like 2-bromo-1-(thiazol-5-yl)-2-(1H-1,2,3-triazol-1-yl)ethanone exhibit activity against cystic fibrosis transmembrane conductance regulator (CFTR), highlighting the role of halogenated ethanones in targeting membrane proteins.

- Carbazole-Triazoles (): 2-(4-((9H-carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone shows antidiabetic activity (IC₅₀ = 1.0 µM), suggesting fluorophenoxy analogs could similarly modulate metabolic enzymes .

Enzyme Binding

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound comprises three key components:

- Triazole Ring : Known for its ability to form hydrogen bonds and participate in various biochemical interactions.

- Pyrrolidine Moiety : Enhances binding affinity to biological targets.

- Fluorophenoxy Group : Contributes to the compound's stability and lipophilicity.

The biological activity of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which plays a critical role in physiological processes including pH regulation and ion transport. The triazole ring facilitates binding through hydrogen bonding and hydrophobic interactions with the enzyme's active site.

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest. It has been shown to interact with key signaling pathways implicated in tumor growth and proliferation .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in Table 1.

Case Study 1: Anticancer Potential

In a study assessing the anticancer properties of triazole derivatives, 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone demonstrated significant cytotoxicity against A431 epidermoid carcinoma cells. The mechanism was linked to its ability to disrupt cell cycle progression at the G2/M phase, leading to increased apoptosis rates .

Case Study 2: Enzyme Inhibition

Research investigating the inhibitory effects of triazole compounds on carbonic anhydrase revealed that this compound binds effectively to the enzyme's active site. Kinetic studies indicated competitive inhibition with a Ki value suggesting potent activity compared to standard inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.